

Toxicological Profile of 3,4-Epoxytetrahydrofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Dioxabicyclo[3.1.0]hexane

Cat. No.: B1293499

[Get Quote](#)

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 3,4-Epoxytetrahydrofuran (CAS No. 285-69-8). It is intended for researchers, scientists, and drug development professionals. A significant lack of specific toxicological studies for 3,4-Epoxytetrahydrofuran necessitates a cautious approach to its handling and use. Much of the detailed toxicological data presented herein pertains to the parent compound, Tetrahydrofuran (THF), to provide context on a structurally related chemical. The toxicological properties of 3,4-Epoxytetrahydrofuran may differ significantly from those of THF due to the presence of the reactive epoxide group.

Introduction to 3,4-Epoxytetrahydrofuran

3,4-Epoxytetrahydrofuran, also known as **3,6-Dioxabicyclo[3.1.0]hexane**, is a chemical intermediate used in the synthesis of various organic compounds.^[1] Its structure combines a tetrahydrofuran ring with an epoxide group, a functional group known for its high reactivity. This reactivity makes it a useful synthetic building block but also raises potential toxicological concerns, as epoxides are often alkylating agents with the potential to interact with biological macromolecules.^[2]

Hazard Identification for 3,4-Epoxytetrahydrofuran

Safety Data Sheets (SDS) are the primary source of hazard information for 3,4-Epoxytetrahydrofuran. The available information indicates the following hazards:

- Flammability: Flammable liquid and vapor.[3][4]
- Acute Toxicity: May be harmful if swallowed (Acute Toxicity, Oral, Category 4).[5]
- Irritation: Causes skin irritation and serious eye irritation.[3][6] May cause respiratory irritation.[3][6]

A Safety Data Sheet from one supplier explicitly states that no toxicological data is available for several endpoints, including skin corrosion/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[3]

Toxicological Data Summary

Due to the scarcity of specific toxicological studies on 3,4-Epoxytetrahydrofuran, this section is divided into two parts. The first part summarizes the limited available hazard information for 3,4-Epoxytetrahydrofuran. The second, more detailed part, presents toxicological data for the parent compound, Tetrahydrofuran (THF), to provide some context for a structurally related molecule.

3,4-Epoxytetrahydrofuran

Toxicological Endpoint	Result/Classification	Reference
Acute Oral Toxicity	Category 4 (Harmful if swallowed)	[5]
Skin Corrosion/Irritation	Causes skin irritation	[3][6]
Eye Damage/Irritation	Causes serious eye irritation	[3][6]
Respiratory Irritation	May cause respiratory irritation	[3][6]
Genotoxicity	No data available	[3]
Carcinogenicity	No data available	[3]
Reproductive Toxicity	No data available	[3]

Tetrahydrofuran (THF) - A Structurally Related Compound

The following tables summarize the extensive toxicological data available for Tetrahydrofuran (THF, CAS No. 109-99-9). It is crucial to reiterate that this data is for THF and may not be representative of 3,4-Epoxytetrahydrofuran.

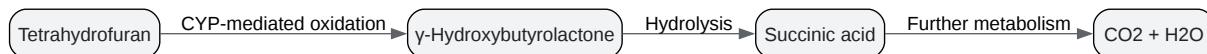
Table 1: Acute Toxicity of Tetrahydrofuran (THF)

Route of Exposure	Species	Value	Reference
Oral	Rat	LD50: 1650 mg/kg	[7]
Inhalation	Rat	LC50: 21000 ppm (3 hours)	[7]
Dermal	Rabbit	LD50: >2000 mg/kg	[7]

Table 2: Genotoxicity of Tetrahydrofuran (THF)

Assay	System	Result	Reference
Bacterial Reverse Mutation (Ames Test)	<i>S. typhimurium</i>	Negative	[8]
Sister Chromatid Exchange	CHO cells	Negative	[8]
Chromosomal Aberrations	CHO cells	Negative	[8]
Sex-Linked Recessive Lethal Mutations	<i>D. melanogaster</i>	Negative	[8]
In vivo Chromosomal Aberrations	Mouse bone marrow	Negative	[8]
In vivo Sister Chromatid Exchange	Mouse bone marrow	Negative	[8]
In vivo Micronucleus Test	Mouse peripheral blood	Equivocal (males)	[8]

Table 3: Carcinogenicity of Tetrahydrofuran (THF) - 2-Year Inhalation Study


Species/Sex	Exposure Concentration (ppm)	Finding	Reference
Male Rat	600, 1800	Some evidence of carcinogenic activity (renal tubule adenoma or carcinoma)	[8][9]
Female Rat	200, 600, 1800	No evidence of carcinogenic activity	[8][9]
Male Mouse	200, 600, 1800	No evidence of carcinogenic activity	[8][9]
Female Mouse	1800	Clear evidence of carcinogenic activity (hepatocellular neoplasms)	[8][9]

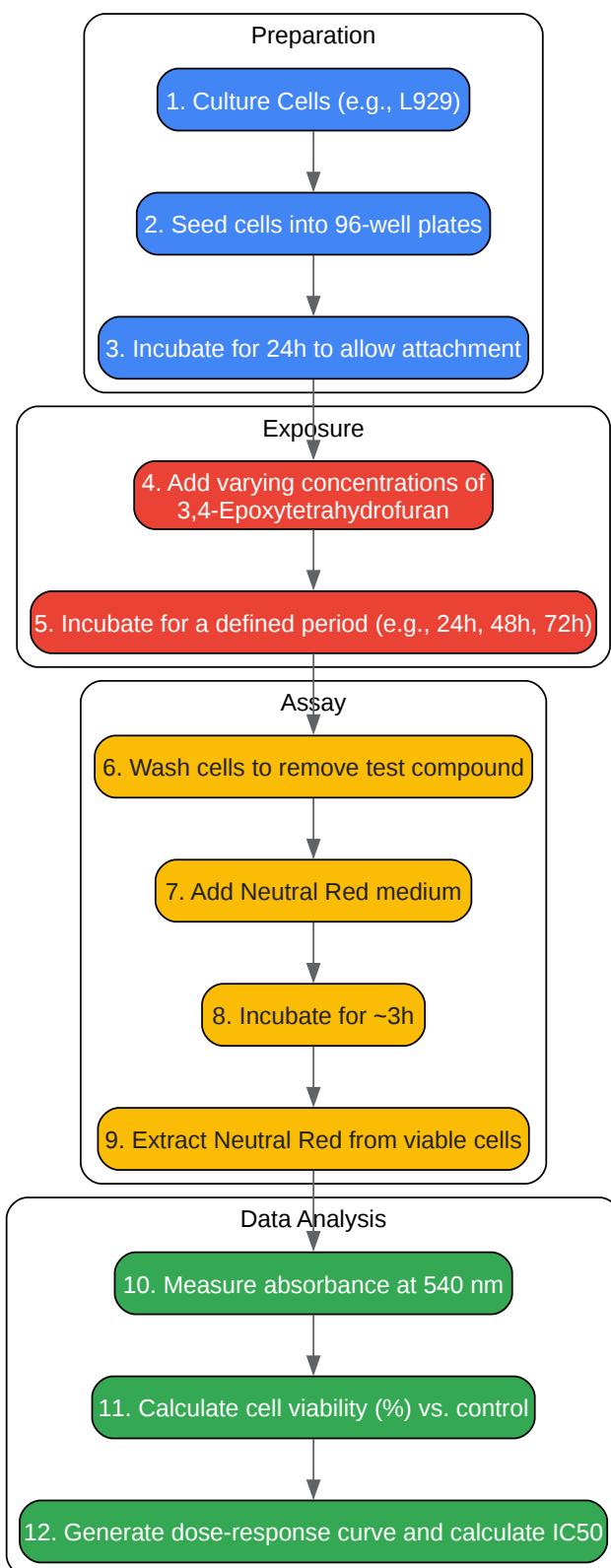
Potential Metabolic Pathways and Toxicological Mechanisms

While no specific metabolic studies on 3,4-Epoxytetrahydrofuran were identified, general principles of furan and epoxide metabolism can provide insights into its potential biotransformation and toxicity.

Furan-containing compounds can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as epoxides or cis-enedials, which are implicated in hepatotoxicity. [10] The epoxide group is an electrophilic moiety that can react with nucleophilic sites on macromolecules like DNA and proteins.[11] This alkylating activity is a common mechanism for the mutagenicity and carcinogenicity of many epoxides.[11]

The metabolic pathway of the parent compound, THF, is better understood and may offer some parallels.

[Click to download full resolution via product page](#)


Figure 1. Postulated metabolic pathway of Tetrahydrofuran (THF).

Experimental Protocols

Detailed experimental protocols for toxicological studies on 3,4-Epoxytetrahydrofuran are not available in the public domain. However, standardized methodologies are typically employed in toxicological research. Below are representative workflows for common *in vitro* and *in vivo* assays that would be relevant for assessing the toxicology of this compound.

In Vitro Cytotoxicity Assay Workflow

A common method to assess the *in vitro* toxicity of a chemical is the Neutral Red Uptake assay, which measures the viability of cells in culture after exposure to the test substance.[\[12\]](#)

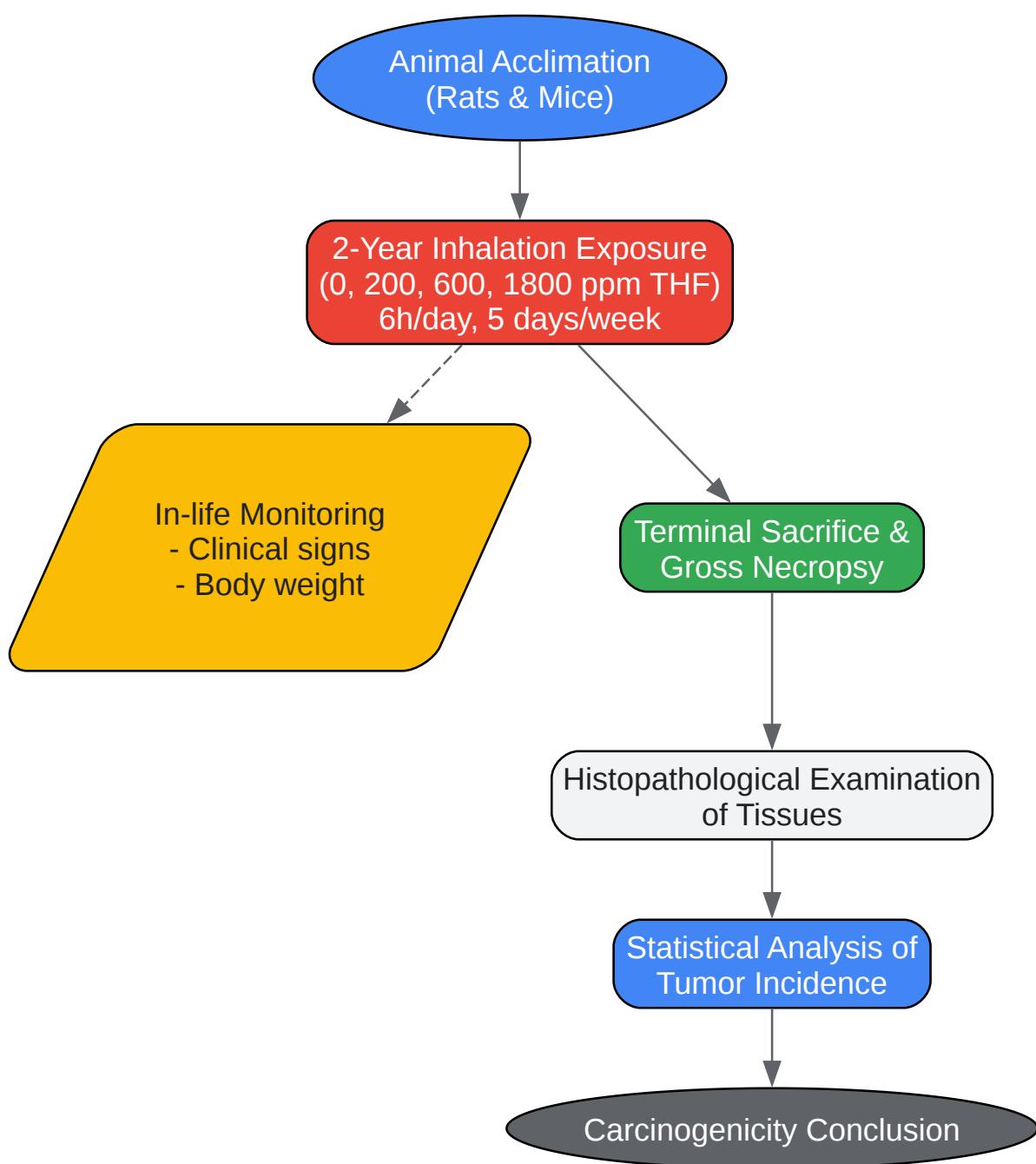

[Click to download full resolution via product page](#)

Figure 2. General workflow for an in vitro cytotoxicity assay.

In Vivo Carcinogenicity Study Protocol (based on THF studies)

The carcinogenicity of THF was evaluated in a 2-year inhalation study following a protocol similar to that established by the National Toxicology Program (NTP).[\[8\]](#)[\[9\]](#)

- Test Animals: Fischer 344/N rats and B6C3F1 mice.
- Administration: Whole-body inhalation exposure.
- Exposure Duration: 6 hours per day, 5 days per week, for 105 weeks.
- Dose Groups: Typically, a control group (0 ppm) and at least three exposure concentrations. For THF, these were 200, 600, and 1800 ppm.
- Observations:
 - Clinical Signs: Monitored twice daily for signs of toxicity.
 - Body Weight: Measured weekly for the first 13 weeks and monthly thereafter.
 - Necropsy: A complete necropsy is performed on all animals.
 - Histopathology: Microscopic examination of all major organs and any observed lesions.
- Data Analysis: Statistical analysis of tumor incidence and other lesions.

[Click to download full resolution via product page](#)

Figure 3. Simplified workflow for a 2-year carcinogenicity bioassay.

Conclusion and Recommendations for Further Research

The available toxicological data for 3,4-Epoxytetrahydrofuran is extremely limited, consisting primarily of basic hazard classifications from safety data sheets. There is a clear lack of comprehensive studies on its acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects.

Given the presence of a reactive epoxide functional group, there is a plausible basis for concern regarding potential genotoxicity and carcinogenicity. Epoxides are a well-known class of reactive molecules that can act as alkylating agents.[\[2\]](#)

Therefore, it is strongly recommended that further toxicological evaluation of 3,4-Epoxytetrahydrofuran be conducted to adequately characterize its risk profile. Priority should be given to in vitro genotoxicity assays (e.g., Ames test, in vitro micronucleus assay) and acute toxicity studies. The results of these initial screens would guide the necessity for more extensive in vivo testing. Until such data is available, 3,4-Epoxytetrahydrofuran should be handled with appropriate caution, assuming it to be a potentially hazardous substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Epoxytetrahydrofuran - Protheragen [protheragen.ai]
- 2. Epoxide - Wikipedia [en.wikipedia.org]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. 3,4-Epoxytetrahydrofuran | 285-69-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3,6-Dioxabicyclo[3.1.0]hexane | C₄H₆O₂ | CID 67511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. NTP Toxicology and Carcinogenesis Studies of Tetrahydrofuran (CAS No. 109-99-9) in F344/N Rats and B6C3F1 Mice (Inhalation Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carcinogenesis studies of tetrahydrofuran vapors in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclic adducts and intermediates induced by simple epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of cytotoxicity of diepoxy compounds used for biomaterial modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of 3,4-Epoxytetrahydrofuran: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293499#toxicological-data-for-3-4-epoxytetrahydrofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com